3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide
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Overview
Description
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Mechanism of Action
Target of Action
Similar compounds have been reported to target various proteins and enzymes involved in critical biological processes .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been shown to impact various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound may have significant impacts at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-methoxyazetidine, which is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
- 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide
- 6-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide
Uniqueness
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyazetidine moiety, in particular, is less common in similar compounds, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
3-chloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-22-16-10-20(11-16)15-7-5-14(6-8-15)19-17(21)12-3-2-4-13(18)9-12/h2-9,16H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXFXWXSLHJEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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